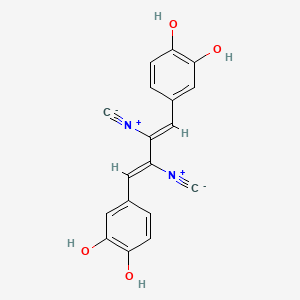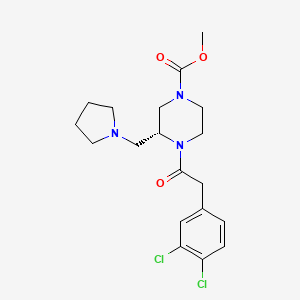
alpha-Tocopheryloxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALPHA-TOCOPHERYLOXYACETIC ACID is a novel ether derivative of ALPHAThis compound has garnered significant interest due to its selective toxicity towards tumor cells and its ability to suppress tumor growth in various rodent and human xenograft models . It is structurally characterized by the replacement of the hydroxyl group at the number 6 carbon of the phenolic ring of the chroman head with an acetic acid residue attached by a nonhydrolyzable ether bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of .ALPHA.-TOCOPHERYLOXYACETIC ACID involves the reaction of .ALPHA.-D-TOCOPHEROL with ethyl bromoacetate to form the ethyl ether intermediate. This intermediate is then reacted with potassium hydroxide to form .ALPHA.-TOCOPHERYLOXYACETIC ACID . The lysine salt form of .ALPHA.-TOCOPHERYLOXYACETIC ACID can be prepared by adding an aqueous lysine solution to a solution of .ALPHA.-TOCOPHERYLOXYACETIC ACID in isopropyl alcohol .
Industrial Production Methods: Industrial production methods for .ALPHA.-TOCOPHERYLOXYACETIC ACID are not extensively documented. the synthesis process described above can be scaled up for industrial applications, ensuring that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: .ALPHA.-TOCOPHERYLOXYACETIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to induce apoptosis and autophagy in tumor cells .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products: The major products formed from these reactions include various derivatives of .ALPHA.-TOCOPHERYLOXYACETIC ACID, which retain the core structure but exhibit different functional groups depending on the reaction conditions.
Scientific Research Applications
.ALPHA.-TOCOPHERYLOXYACETIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying ether derivatives of vitamin E and their chemical properties.
Biology: The compound is studied for its role in inducing apoptosis and autophagy in cancer cells.
Mechanism of Action
.ALPHA.-TOCOPHERYLOXYACETIC ACID exerts its effects through several mechanisms:
Mitochondrial Depolarization: It induces mitochondrial depolarization, leading to the generation of reactive oxygen species and apoptotic cell death.
Immune Response Modulation: The compound enhances the anti-tumor immune response by increasing the frequencies of activated T cells in the tumor microenvironment.
Autophagy Induction: It induces tumor autophagy, allowing for increased cross-presentation of tumor-associated antigens by professional antigen-presenting cells.
Comparison with Similar Compounds
.ALPHA.-TOCOPHERYLOXYACETIC ACID is compared with other similar compounds such as .ALPHA.-TOCOPHERYL SUCCINATE:
.ALPHA.-TOCOPHERYL SUCCINATE: Both compounds are ether derivatives of .ALPHA.-TOCOPHEROL and exhibit selective toxicity towards tumor cells.
.ALPHA.-TOCOPHEROL: Unlike .ALPHA.-TOCOPHERYLOXYACETIC ACID, .ALPHA.-TOCOPHEROL lacks in vivo anti-tumor activity and fails to prevent cancer in humans.
Similar compounds include:
- .ALPHA.-TOCOPHERYL SUCCINATE
- .ALPHA.-TOCOPHEROL
These comparisons highlight the unique properties of .ALPHA.-TOCOPHERYLOXYACETIC ACID, particularly its stability and effectiveness as a chemotherapeutic agent.
Properties
CAS No. |
261929-52-6 |
|---|---|
Molecular Formula |
C31H52O4 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
2-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C31H52O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-31(8)19-17-27-26(7)29(34-20-28(32)33)24(5)25(6)30(27)35-31/h21-23H,9-20H2,1-8H3,(H,32,33)/t22-,23-,31-/m1/s1 |
InChI Key |
LCFWOFKPFDWYLR-CEFNRUSXSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC(=O)O)C |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OCC(=O)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC(=O)O)C |
Synonyms |
2,5,7,8-tetramethyl-2R-(4R,8R,12-trimethyltridecyl)chroman-6-yloxy acetic acid alpha-TEA cpd alpha-tocopheryloxyacetic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R,4Z,6R)-4-hydroxyimino-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1241179.png)
![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1241180.png)
![(2R)-3-[[4-(dimethylamino)phenyl]methylsulfanyl]-2-[[(2S)-2-methyl-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B1241181.png)



![(E)-1-[2-hydroxy-6-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1241188.png)






